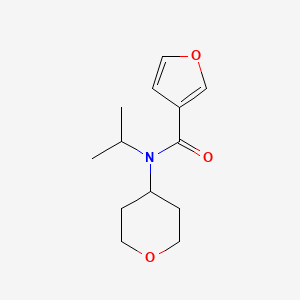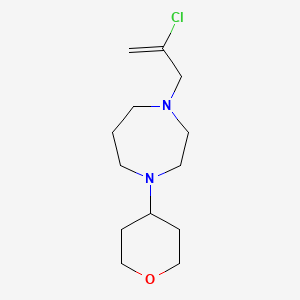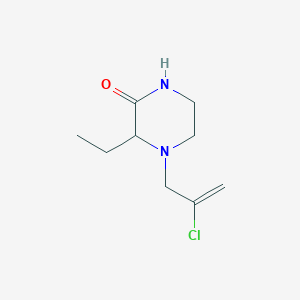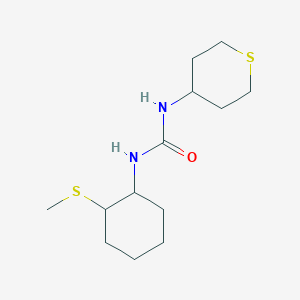
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances called designer drugs. It was first synthesized in the 1960s and was later marketed as a legal high in the early 2000s. MDPV has been associated with a range of adverse effects, including addiction, psychosis, and death. Despite this, it continues to be used recreationally and has been identified in seized drug samples worldwide.
Mecanismo De Acción
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the transporters that normally remove these neurotransmitters from the synapse, leading to increased levels of these chemicals in the brain. This results in a range of effects, including increased alertness, euphoria, and stimulation. The exact mechanism by which 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone produces its effects is not fully understood and requires further research.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and kidneys. These effects can be particularly dangerous in individuals with pre-existing cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been used in a number of laboratory experiments to investigate its effects on the brain and behavior. Its potency and selectivity for certain neurotransmitter systems make it a useful tool for studying the role of these chemicals in addiction and other psychiatric disorders. However, its potential for abuse and harmful effects limit its usefulness in certain types of experiments, particularly those involving human subjects.
Direcciones Futuras
There are a number of future directions for research on 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. One area of interest is the development of treatments for addiction and other psychiatric disorders that target the neurotransmitter systems affected by 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. Another area of research is the development of new designer drugs that have similar effects to 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone but are less harmful. Finally, further research is needed to fully understand the mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone and its effects on the brain and body.
Métodos De Síntesis
The synthesis of 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone involves the reaction of 4-methylpiperidine with 4-pyrazol-1-ylphenol in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone. The synthesis method has been described in detail in a number of scientific publications, including a paper by Baumann et al. (2012).
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone has been the subject of extensive scientific research due to its potential for abuse and harmful effects. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. One study by Marusich et al. (2014) found that 1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is thought to underlie the drug's addictive properties.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-7-11-19(12-8-14)17(21)13-22-16-5-3-15(4-6-16)20-10-2-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPYSCSKLHPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-(4-pyrazol-1-ylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)

![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)


![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)
